

Chemical and physical properties of 1-Palmitoyl-sn-glycerol.

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Compound of Interest

Compound Name: *1-Palmitoyl-sn-glycerol*

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1-Palmitoyl-sn-glycerol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of **1-Palmitoyl-sn-glycerol**. This monoacylglycerol plays a crucial role in various metabolic and signaling pathways, making it a molecule of significant interest in scientific research and drug development.

Chemical and Physical Properties

1-Palmitoyl-sn-glycerol, a monoacylglycerol containing palmitic acid at the sn-1 position, is a white to off-white solid at room temperature.^{[1][2]} Its fundamental properties are summarized in the tables below for easy reference.

General Properties

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₃₈ O ₄	[3]
Molecular Weight	330.50 g/mol	[1][3]
CAS Number	32899-41-5	[3]
Appearance	White to off-white solid/powder	[1][2]

Physicochemical Properties

Property	Value	Source(s)
Melting Point	73 - 77 °C (for 1-Monopalmitin)	[2][4][5]
Boiling Point	451.3 ± 25.0 °C (Predicted)	[4][5]
Solubility	Soluble in Chloroform, Ethanol, and DMSO (50 mg/mL with ultrasonic treatment)	[6]
XLogP3	6.3	[3]

Spectroscopic Data Summary

Technique	Key Features
¹ H NMR	Expected signals for the glycerol backbone protons and the palmitoyl chain protons. The protons on the glycerol moiety would appear in the range of 3.5-4.2 ppm, while the long alkyl chain protons of the palmitate would be observed between 0.8-2.4 ppm.
¹³ C NMR	Characteristic peaks for the carbonyl carbon of the ester group (~174 ppm), the glycerol backbone carbons (60-75 ppm), and the carbons of the palmitoyl chain (14-35 ppm).
Mass Spectrometry (EI of TMS derivative)	The trimethylsilyl (TMS) derivative of 1-monopalmitin shows characteristic fragment ions. Key fragments include ions resulting from the loss of TMS groups and cleavage of the glycerol backbone, which can help in identifying the structure and the position of the fatty acid.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of **1-Palmitoyl-sn-glycerol** in a laboratory setting.

Synthesis: Enzymatic Esterification

A common and regioselective method for synthesizing **1-Palmitoyl-sn-glycerol** is through enzymatic esterification of glycerol with palmitic acid. This method offers advantages over chemical synthesis by providing stereospecificity and avoiding harsh reaction conditions.

Materials:

- Glycerol
- Palmitic Acid
- Immobilized lipase (e.g., Novozym 435, a lipase from *Candida antarctica*)^{[7][8]}

- Organic solvent (e.g., tert-butanol, optional for improving homogeneity)[7]
- Vacuum system

Procedure:

- A mixture of glycerol and palmitic acid (e.g., in a 1:1 or other optimized molar ratio) is prepared.[8]
- The immobilized lipase is added to the mixture (typically 5-10% by weight of the reactants). [8]
- If a solvent is used, the reactants and enzyme are suspended in it.
- The reaction is carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring or shaking.[9]
- To drive the reaction towards product formation by removing the water produced, the reaction can be conducted under vacuum.[8]
- The reaction progress is monitored over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction reaches completion or equilibrium, the immobilized enzyme is removed by filtration.

Purification: Silica Gel Column Chromatography

Purification of the synthesized **1-Palmitoyl-sn-glycerol** from the reaction mixture, which may contain unreacted starting materials and di- or triglycerides, is typically achieved by silica gel column chromatography.[10][11]

Materials:

- Crude reaction mixture
- Silica gel (e.g., 230-400 mesh)[12]

- A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

- A slurry of silica gel in the initial, less polar solvent (e.g., hexane) is prepared and packed into a chromatography column.
- The crude reaction mixture is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
- The column is eluted with a solvent system of increasing polarity. The different components of the mixture will travel down the column at different rates depending on their polarity.
- Fractions are collected and analyzed by TLC to identify those containing the pure **1-Palmitoyl-sn-glycerol**.
- The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified **1-Palmitoyl-sn-glycerol**.

Analysis: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3). The ^1H NMR spectrum is then acquired on a spectrometer. Expected chemical shifts would be assigned to the protons of the glycerol backbone and the palmitoyl chain.[13]
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is obtained from a concentrated sample in a suitable deuterated solvent. The chemical shifts of the carbonyl carbon, glycerol carbons, and the alkyl chain carbons are recorded and assigned.[14][15][16]

Mass Spectrometry (MS):

- For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of **1-Palmitoyl-sn-glycerol** are often derivatized, for example, by silylation to form trimethylsilyl (TMS) ethers, to increase their volatility.[1][17]

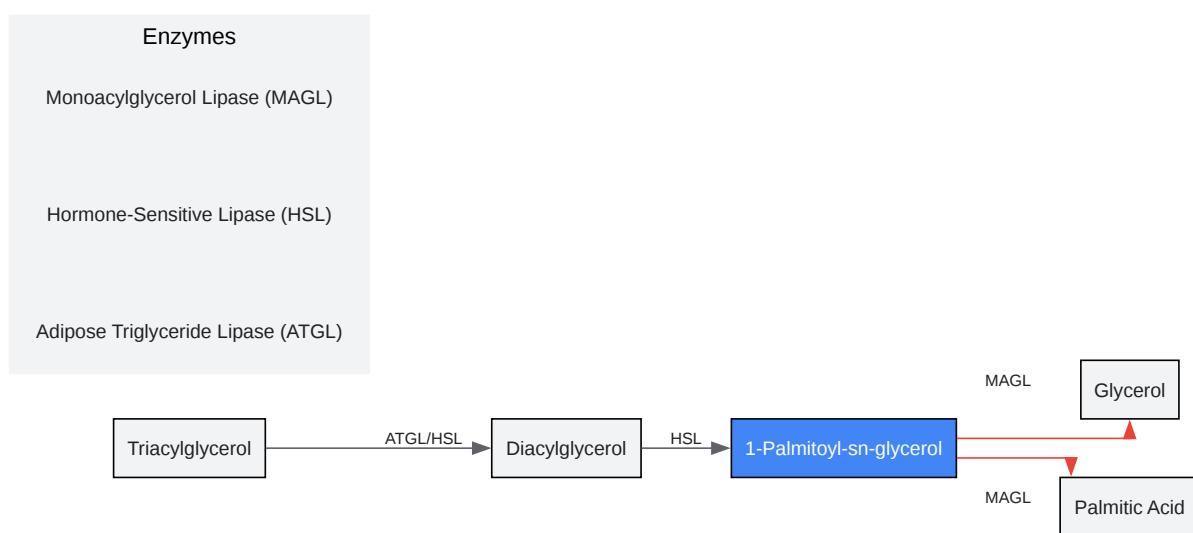
- The derivatized sample is then injected into the GC-MS system. The mass spectrum is obtained using an ionization technique such as Electron Ionization (EI).[18] The resulting fragmentation pattern is analyzed to confirm the molecular weight and structure of the compound.[1]

Signaling and Metabolic Pathways

1-Palmitoyl-sn-glycerol is a key intermediate in several metabolic and signaling pathways. Its metabolism and signaling actions are intricately linked with other important lipid molecules like diacylglycerols (DAG) and lysophosphatidic acid (LPA).

Metabolic Pathway of 1-Palmitoyl-sn-glycerol

1-Palmitoyl-sn-glycerol is primarily metabolized by monoacylglycerol lipase (MAGL), which hydrolyzes it to release palmitic acid and glycerol.[19][20][21][22] This is a crucial step in the breakdown of triacylglycerols and the mobilization of fatty acids for energy or for the synthesis of other lipids.



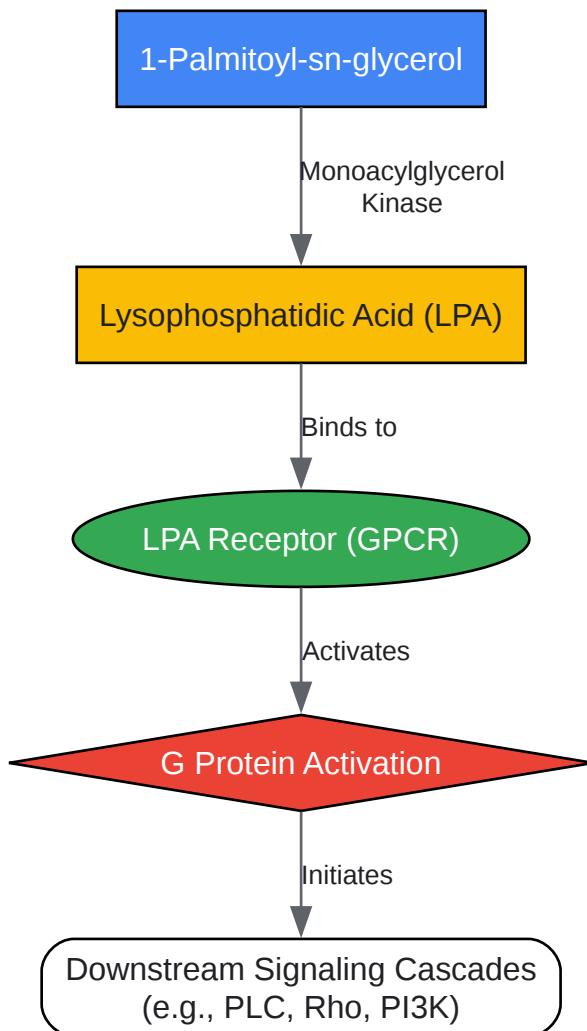
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Metabolism of **1-Palmitoyl-sn-glycerol**

Signaling Role of **1-Palmitoyl-sn-glycerol** and Related Lipids

While **1-Palmitoyl-sn-glycerol** itself is not as extensively studied as a primary signaling molecule compared to diacylglycerols (DAGs) and lysophosphatidic acid (LPA), its metabolism is directly linked to the levels of these potent second messengers. Monoacylglycerols can act as signaling molecules in their own right, for instance, in the endocannabinoid system.[23]

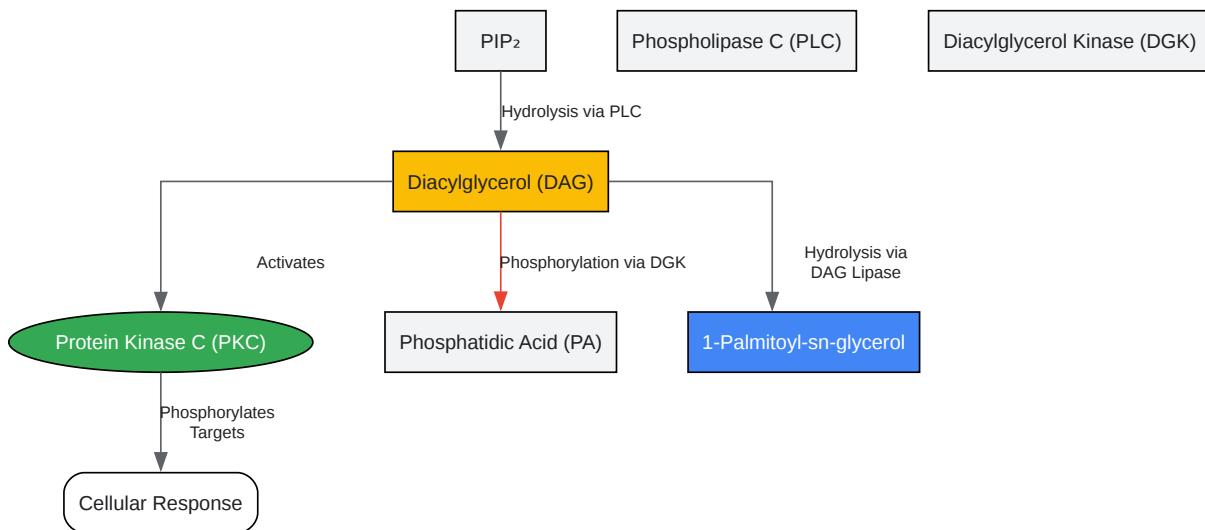
The phosphorylation of monoacylglycerols can lead to the formation of lysophosphatidic acid (LPA), a signaling lipid that activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors, triggering a wide range of cellular responses.[24]



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Potential Signaling Pathway of **1-Palmitoyl-sn-glycerol** via LPA

Furthermore, the synthesis of **1-Palmitoyl-sn-glycerol** is linked to diacylglycerol (DAG) metabolism. DAG is a critical second messenger that activates protein kinase C (PKC) and other signaling proteins. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling and initiating PA-mediated pathways.^{[25][26][27]} The interplay between these lipid molecules highlights the complexity of lipid-mediated signaling networks.

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Relationship of **1-Palmitoyl-sn-glycerol** to DAG Signaling

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